4-(4-Methoxyphenyl)oxan-4-amine hydrochloride
Overview
Description
“4-(4-Methoxyphenyl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1380300-58-2 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5H,6-9,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound has a molecular weight of 243.73 . The chemical formula is C12H17NO2・HCl . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Tyrosinase Inhibition and UV-Blocking
One significant application of a related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is its ability to inhibit tyrosinase activity, which is a critical enzyme in the melanin biosynthesis pathway. This property suggests its potential use as a skin whitening agent due to its UV-blocking effects and SOD-like activity, protecting against auto-oxidation (Choi et al., 2002).
Chemical Reactivity and Biological Evaluation
Another study explored the synthesis of 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its chemical reactivity towards primary and heterocyclic amines. This work led to the development of compounds with potential biological activity, highlighting the versatility of 4-(4-methoxyphenyl) derivatives as precursors in medicinal chemistry (Farouk et al., 2021).
Antibacterial Activity
A study on the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones demonstrated that the resulting secondary propanaryl-amines and their oxalates and hydrochlorides exhibit high antibacterial activity. This research highlights the potential of 4-(4-methoxyphenyl) derivatives in developing new antibacterial agents (Arutyunyan et al., 2017).
Corrosion Inhibition
In the context of material science, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 4-(4-methoxyphenyl)oxan-4-amine, has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. This compound showed significant efficiency as a corrosion inhibitor, with potential applications in protecting industrial materials (Bentiss et al., 2009).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas . It should be kept away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
4-(4-methoxyphenyl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12;/h2-5H,6-9,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXHLGRCTOLVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-58-2 | |
Record name | 2H-Pyran-4-amine, tetrahydro-4-(4-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methoxyphenyl)oxan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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